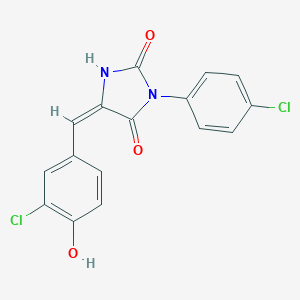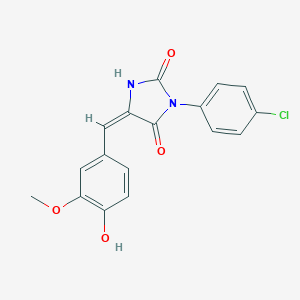![molecular formula C20H27NO2S B305777 N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305777.png)
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as ADX-47273, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to a class of compounds called positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the brain.
作用機序
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide acts as a positive allosteric modulator of the mGluR5 receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in synaptic transmission and plasticity. This leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to improved cognitive function and reduced symptoms of anxiety and depression. It has also been shown to have neuroprotective effects and to promote the growth and survival of neurons in the brain.
実験室実験の利点と制限
One of the main advantages of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide is its specificity for the mGluR5 receptor, which reduces the risk of off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as age, sex, and genetic background.
将来の方向性
There are several potential future directions for research on N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer in healthy individuals, particularly in the context of aging or cognitive decline. Additionally, further research is needed to understand the long-term effects and safety of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, particularly with regard to its potential for addiction and abuse.
合成法
The synthesis of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide involves a multi-step process that starts with the preparation of 1-adamantylamine, which is then reacted with 4-bromobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine using sodium borohydride, followed by reaction with 2-mercaptoethanol and acetic anhydride to yield the final product.
科学的研究の応用
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models.
特性
製品名 |
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
分子式 |
C20H27NO2S |
分子量 |
345.5 g/mol |
IUPAC名 |
N-[4-(1-adamantyl)phenyl]-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C20H27NO2S/c22-5-6-24-13-19(23)21-18-3-1-17(2-4-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2,(H,21,23) |
InChIキー |
SDTXGKHSMRDRKT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSCCO |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)


![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)